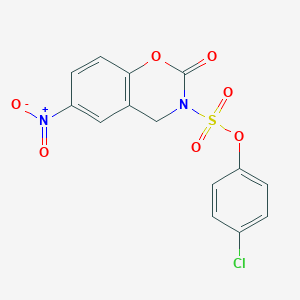
(4-chlorophenyl) 6-nitro-2-oxo-4H-1,3-benzoxazine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl) 6-nitro-2-oxo-4H-1,3-benzoxazine-3-sulfonate: is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazine ring system substituted with a nitro group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the condensation of 2-amino-5-nitrobenzoic acid with benzoyl chloride in the presence of a solvent like pyridine[_{{{CITATION{{{2{Synthesis, characterization, and pharmacological evaluation of 1-[2-(6 ...](https://link.springer.com/article/10.1007/s00044-012-0004-3). The reaction is usually carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions[{{{CITATION{{{_2{Synthesis, characterization, and pharmacological evaluation of 1-2-(6 ....
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
(4-Chlorophenyl) 6-nitro-2-oxo-4H-1,3-benzoxazine-3-sulfonate: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce more complex derivatives.
Reduction: The nitro group can be reduced to an amine, leading to different chemical properties.
Substitution: The chlorophenyl group can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.
Reduction reactions often employ iron or tin in acidic conditions.
Substitution reactions might involve halogenation or nitration agents.
Major Products Formed:
Oxidation can yield nitroso or nitrate derivatives.
Reduction can produce amino derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(4-Chlorophenyl) 6-nitro-2-oxo-4H-1,3-benzoxazine-3-sulfonate: can be compared to other similar compounds, such as:
Benzoxazine derivatives: These compounds share the benzoxazine ring system but may have different substituents.
Nitrobenzene derivatives: These compounds contain a nitro group but lack the benzoxazine structure.
Chlorophenyl derivatives: These compounds have a chlorophenyl group but differ in their core structure.
Uniqueness: What sets this compound apart is its combination of the benzoxazine ring, nitro group, and chlorophenyl group, which provides unique chemical and biological properties.
Properties
IUPAC Name |
(4-chlorophenyl) 6-nitro-2-oxo-4H-1,3-benzoxazine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O7S/c15-10-1-4-12(5-2-10)24-25(21,22)16-8-9-7-11(17(19)20)3-6-13(9)23-14(16)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQGYZMYQPLXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)N1S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
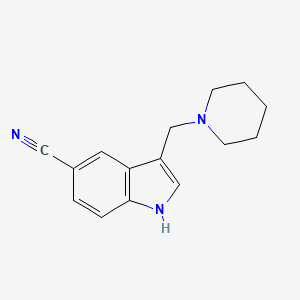
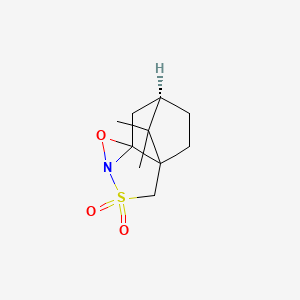
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl](/img/structure/B8046061.png)
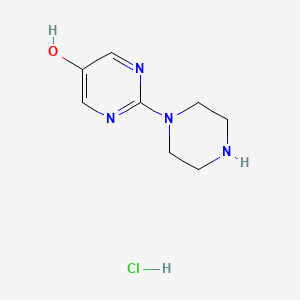
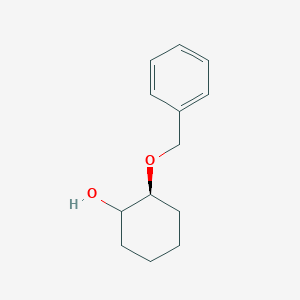
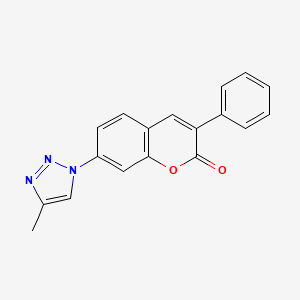
![1,3,3-trimethyl-2-[(E)-2-[4-(triazol-1-yl)phenyl]ethenyl]indol-1-ium;chloride](/img/structure/B8046094.png)
![2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)
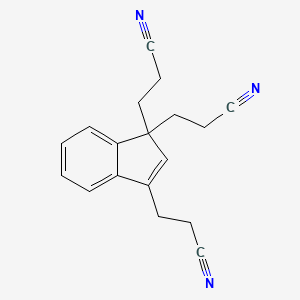

![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)
![1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)
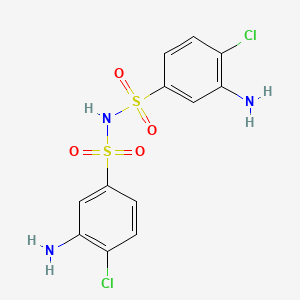
![Propan-2-yl 2-[2-[(4-chlorophenoxy)methyl]-2-hydroxy-3,3-dimethylbutyl]sulfanylacetate](/img/structure/B8046148.png)
